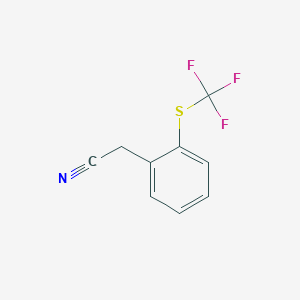

2-(Trifluoromethylthio)phenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethylsulfanyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQSJULZJSTFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380704 | |

| Record name | 2-(Trifluoromethylthio)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237424-20-3 | |

| Record name | 2-(Trifluoromethylthio)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 2-(Trifluoromethylthio)phenylacetonitrile: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethylthio)phenylacetonitrile, a key building block in modern medicinal and materials chemistry. We delve into the strategic importance of the trifluoromethylthio (-SCF3) functional group, detailing a robust and reproducible synthetic protocol for the title compound via copper-catalyzed trifluoromethylthiolation. This document offers a step-by-step experimental procedure, mechanistic insights, and a thorough characterization workflow, including NMR and IR spectroscopy. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of trifluoromethylthiolated compounds in their work.

Introduction: The Strategic Value of the Trifluoromethylthio Moiety

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design in pharmaceuticals and agrochemicals.[1][2][3] Among these, the trifluoromethylthio (-SCF3) group is particularly prized for its unique combination of properties. It possesses strong electron-withdrawing capabilities and exceptionally high lipophilicity (Hansch parameter π = 1.44), a combination that can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]

Specifically, the -SCF3 group can:

-

Enhance Metabolic Stability: The high strength of the C-F bonds within the -SCF3 group makes it resistant to oxidative metabolism by enzymes like cytochrome P450, which can increase a drug's in vivo half-life.[2][5][6]

-

Improve Membrane Permeability: Its significant lipophilicity can improve a molecule's ability to cross cellular membranes, potentially leading to better absorption and distribution.[5]

-

Modulate Bioactivity: The potent electron-withdrawing nature of the group can alter the electronic properties of a molecule, influencing its binding affinity and selectivity for biological targets.[2][3]

This compound serves as a versatile scaffold, combining the influential -SCF3 group with a reactive nitrile functionality on an aromatic core. This makes it an invaluable starting material for the synthesis of a wide array of more complex molecules for drug discovery and materials science.

Synthesis of this compound

Strategic Approach: Copper-Catalyzed Nucleophilic Trifluoromethylthiolation

While several methods exist for introducing the -SCF3 group, direct trifluoromethylthiolation using electrophilic or radical pathways has gained significant traction.[7][8] However, for the synthesis of this compound, a transition-metal-catalyzed cross-coupling reaction offers a reliable and efficient route. We will focus on the copper-catalyzed trifluoromethylthiolation of an aryl halide, a method known for its good functional group tolerance and scalability.[1][9][10]

The chosen strategy involves the reaction of 2-iodobenzonitrile with a suitable trifluoromethylthiolating agent in the presence of a copper(I) catalyst. Silver trifluoromethanethiolate (AgSCF3) is a common and effective source of the "SCF3" nucleophile for these transformations.[1][11][12][13] The in-situ generation of a copper(I) trifluoromethylthiolate species, CuSCF3, is a key step in the catalytic cycle.[1]

Detailed Experimental Protocol

Reaction Scheme: Starting Material: 2-Iodobenzonitrile Reagent: Silver(I) trifluoromethanethiolate (AgSCF3) Catalyst: Copper(I) iodide (CuI) Ligand: 1,10-Phenanthroline Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-iodobenzonitrile (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and 1,10-phenanthroline (0.2 equiv.).

-

Seal the tube with a septum, and evacuate and backfill with dry nitrogen or argon gas (repeat this cycle three times) to ensure an inert atmosphere.

-

Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe to dissolve the solids.

-

In a separate, light-protected vial, weigh silver(I) trifluoromethanethiolate (AgSCF3, 1.5 equiv.). Caution: AgSCF3 is light-sensitive and should be handled accordingly.

-

Add the solid AgSCF3 to the reaction mixture under a positive flow of inert gas.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Reaction Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Mechanistic Insights

The reaction is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. Initially, the active Cu(I) catalyst reacts with AgSCF3 to form a key copper trifluoromethylthiolate intermediate, [CuSCF3]. Oxidative addition of the 2-iodobenzonitrile to this copper complex generates a Cu(III) species. Finally, reductive elimination from the Cu(III) intermediate furnishes the desired product, this compound, and regenerates the active Cu(I) catalyst to continue the cycle. The 1,10-phenanthroline ligand serves to stabilize the copper intermediates throughout this process.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic techniques should be employed.

Purity and Identity Confirmation

-

Thin-Layer Chromatography (TLC): Used for reaction monitoring and to determine the appropriate solvent system for column chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the product and provides an estimate of purity.

-

High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity.

Spectroscopic Data Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum will show characteristic signals for the aromatic protons (in the range of ~7.2-7.8 ppm) and a key singlet for the benzylic methylene (-CH2-) protons adjacent to the nitrile group (typically around ~3.8-4.2 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the aromatic carbons, the nitrile carbon (-CN, ~115-120 ppm), the benzylic carbon (-CH2CN), and the quartet signal for the trifluoromethyl carbon (-CF3) due to coupling with fluorine.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a definitive technique for confirming the presence of the -SCF3 group. A single sharp singlet is expected around -40 to -45 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2240-2260 cm⁻¹.

Summary of Characterization Data

| Technique | Parameter | Expected Value / Observation |

| Molecular Formula | - | C9H6F3NS |

| Molecular Weight | - | 217.21 g/mol [14] |

| Appearance | - | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR | Chemical Shift (δ) | Aromatic H's: ~7.2-7.8 ppm (m); Methylene H's (-CH2CN): ~3.8-4.2 ppm (s) |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -40 to -45 ppm (s) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | C≡N stretch: 2240-2260 cm⁻¹ (sharp) |

| Mass Spec (EI) | m/z | 217 (M⁺) |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the reagents and product.

-

Reagent Handling:

-

2-Iodobenzonitrile: Is a solid irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Copper(I) Iodide: Harmful if swallowed or inhaled.

-

AgSCF3: Is light-sensitive and toxic. Handle in a well-ventilated fume hood and protect from light.

-

DMF: Is a combustible liquid and a known reproductive toxin. Handle only in a fume hood.

-

-

Product Handling: this compound is expected to be toxic if swallowed, in contact with skin, or if inhaled, similar to other substituted phenylacetonitriles.[15][16][17] All handling should be performed in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications and Future Outlook

This compound is not merely a chemical curiosity but a valuable intermediate for further synthetic elaboration. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to generate a variety of heterocyclic scaffolds. These derivatives are of significant interest in:

-

Drug Discovery: As precursors for novel therapeutic agents where the -SCF3 group can fine-tune the pharmacological properties.[2][5]

-

Agrochemicals: For the development of new pesticides and herbicides with enhanced environmental stability and biological activity.[2]

-

Materials Science: As a building block for functional materials where the electronic properties of the -SCF3 group can be exploited.

The continued development of efficient and selective methods for the synthesis and derivatization of such building blocks will undoubtedly accelerate innovation in these critical fields.

Conclusion

This guide has detailed a reliable and well-documented copper-catalyzed method for the synthesis of this compound. By providing a robust experimental protocol, explaining the underlying chemical principles, and outlining a comprehensive characterization strategy, we aim to empower researchers to confidently produce and utilize this important chemical intermediate. The unique and powerful properties imparted by the trifluoromethylthio group ensure that this compound and its derivatives will remain highly relevant in the ongoing quest for novel and improved chemical entities.

References

-

Copper-mediated Trifluoromethylthiolation of Alkenyl Iodides with AgSCF3. Chemistry Letters, Oxford Academic. [Link]

-

Silver-mediated radical cascade trifluoromethylthiolation/cyclization of benzimidazole derivatives with AgSCF3. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

-

Electrochemical Trifluoromethylthiolation/Cyclization of N-Arylacrylamides with AgSCF3: Access to SCF3-Containing Oxindoles. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Preparation of N-Trifluoromethylthiosaccharin: A Shelf- Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses. [Link]

-

Electrochemical Trifluoromethylthiolation and Spirocyclization of Alkynes with AgSCF3: Access to SCF3-Containing Spiro[13][13]trienones. Organic Letters, ACS Publications. [Link]

-

Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Introduction of Trifluoromethylthio Group into Organic Molecules. Request PDF on ResearchGate. [Link]

-

2-(Trifluoromethyl)phenylacetonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, ACS Publications. [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Acme Bioscience. [Link]

-

2-(Trifluoromethyl)phenylacetonitrile - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central, National Institutes of Health. [Link]

-

Di- and Trifluoromethyl(thiol)ations. Ruhr-Universität Bochum. [Link]

-

Self-stable Electrophilic Reagents for Trifluoromethylthiolation. SlideShare. [Link]

-

Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. PubMed Central, National Institutes of Health. [Link]

-

Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with Diverse Directing Groups. Semantic Scholar. [Link]

-

phenyl acetonitrile, 140-29-4. The Good Scents Company. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sci-Hub. Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with Diverse Directing Groups / Organic Letters, 2014 [sci-hub.ru]

- 10. Sci-Hub. Nucleophilic Trifluoromethylthiolation of Allylic Bromides: A Facile Preparation of Allylic Trifluoromethyl Thioethers / Chinese Journal of Chemistry, 2013 [sci-hub.ru]

- 11. Silver-mediated radical cascade trifluoromethylthiolation/cyclization of benzimidazole derivatives with AgSCF3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound | 237424-20-3 [sigmaaldrich.com]

- 15. 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]

- 17. 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9 | TCI AMERICA [tcichemicals.com]

A Predictive Spectroscopic Analysis of 2-(Trifluoromethylthio)phenylacetonitrile: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(Trifluoromethylthio)phenylacetonitrile, a compound of interest for researchers and professionals in drug development and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to forecast its spectral characteristics. This document is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound, pending experimental verification.

Introduction: The Structural and Chemical Landscape

This compound belongs to a class of organofluorine compounds that have garnered significant attention in medicinal chemistry and agrochemicals. The trifluoromethylthio (-SCF₃) group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. The nitrile functional group, in conjunction with the phenyl ring, offers versatile handles for further chemical modifications.

This guide will provide a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are based on the analysis of structurally related molecules, including 2-(Trifluoromethyl)phenylacetonitrile and various (trifluoromethylthio) aromatic compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The aromatic region will be particularly informative for confirming the substitution pattern of the phenyl ring.

Expected Chemical Shifts and Coupling Constants:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic (4H) | 7.4 - 7.8 | Multiplet | The electron-withdrawing nature of both the -SCF₃ and -CH₂CN groups will deshield the aromatic protons, causing them to resonate downfield. The ortho-substitution pattern will lead to a complex multiplet. | |

| Methylene (-CH₂) | ~3.9 | Singlet | The methylene protons are adjacent to two electron-withdrawing groups (phenyl and cyano), which will shift their resonance downfield. A singlet is expected as there are no adjacent protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard ¹H NMR experiment would be conducted on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Quaternary Aromatic (C-SCF₃) | 130 - 135 | The carbon attached to the electron-withdrawing -SCF₃ group will be deshielded. |

| Quaternary Aromatic (C-CH₂CN) | 125 - 130 | The carbon bearing the methylene nitrile group will also be deshielded. |

| Aromatic (CH) | 125 - 135 | The aromatic carbons will resonate in the typical downfield region. |

| Methylene (-CH₂) | ~20 | The methylene carbon will be shifted downfield due to the adjacent electron-withdrawing groups. |

| Nitrile (-CN) | 115 - 120 | The nitrile carbon has a characteristic chemical shift in this region. |

| Trifluoromethyl (-CF₃) | ~129 (quartet) | The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the FID with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

Predicted ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and electronic environment of the trifluoromethyl group.

Expected Chemical Shift:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Rationale |

| Trifluoromethyl (-SCF₃) | -40 to -45 | The chemical shift of the -SCF₃ group is influenced by the aromatic ring. Based on data for similar compounds, a singlet is expected in this region.[1] |

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR spectroscopy.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence, with proton decoupling.

-

Data Processing: Process the FID with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will help identify the key functional groups present in the molecule.

Expected Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Weak |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-F | 1000 - 1400 | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat solid or liquid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion and Fragments:

| Ion | m/z (predicted) | Rationale |

| [M]⁺ | 219 | Molecular ion of C₉H₆F₃NS |

| [M-HCN]⁺ | 192 | Loss of hydrogen cyanide |

| [M-CF₃]⁺ | 150 | Loss of the trifluoromethyl radical |

| [C₇H₄S]⁺ | 120 | Fragment corresponding to the thiophenyl moiety |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Mass Analysis: The ions will be separated based on their mass-to-charge ratio using a quadrupole, time-of-flight (TOF), or other mass analyzer.

Synthesis and Structural Confirmation Workflow

The synthesis of this compound would likely involve the reaction of a suitable precursor, such as 2-(trifluoromethylthio)benzyl bromide, with a cyanide source. The subsequent purification and structural elucidation would follow a systematic workflow.

Figure 1. A generalized workflow for the synthesis and spectroscopic confirmation of this compound.

Conclusion

This technical guide has provided a comprehensive predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data are based on established spectroscopic principles and data from structurally similar compounds. While this guide serves as a valuable resource for the initial identification and characterization of this molecule, experimental verification of the predicted data is essential. The detailed experimental protocols provided herein offer a clear roadmap for researchers to obtain and confirm the spectroscopic signature of this compound.

References

Sources

CAS number 237424-20-3 properties and suppliers

An In-Depth Technical Guide to GSK1070916: A Potent and Selective Aurora Kinase B/C Inhibitor for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of GSK1070916, a potent and selective inhibitor of Aurora kinases B and C. While the query specified CAS number 237424-20-3, which corresponds to 2-(TRIFLUOROMETHYLTHIO)PHENYLACETONITRILE, the context of an in-depth guide for drug development professionals strongly suggests an interest in the well-characterized Aurora kinase inhibitor, GSK1070916, which has the CAS number 942918-07-2. This guide will focus on GSK1070916, a compound with significant potential in cancer research and therapeutic development.

GSK1070916 is a reversible and ATP-competitive inhibitor with high affinity for Aurora B and Aurora C, demonstrating significantly less activity against the closely related Aurora A.[1] This selectivity profile makes it a valuable tool for dissecting the specific roles of Aurora B and C in cellular processes and a promising candidate for targeted cancer therapy.

Physicochemical Properties

A clear understanding of the physicochemical properties of GSK1070916 is fundamental for its application in experimental settings.

| Property | Value | Source |

| CAS Number | 942918-07-2 | [1] |

| Molecular Formula | C30H33N7O | [2] |

| Molecular Weight | 507.63 g/mol | [1][2] |

| Solubility | Soluble in DMSO and ethanol; insoluble in water. | [2] |

| Purity | Typically >98% (HPLC) | [2][3] |

Mechanism of Action: Targeting Mitotic Progression

GSK1070916 exerts its biological effects by inhibiting the enzymatic activity of Aurora B and Aurora C kinases. These kinases are crucial regulators of mitosis, playing pivotal roles in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora B and C, thereby preventing the phosphorylation of their downstream substrates.[1][4] This inhibition disrupts the proper execution of mitosis, leading to endoreduplication and the formation of polyploid cells, which can subsequently undergo apoptosis.[1] A key feature of GSK1070916 is its more than 100-fold selectivity for Aurora B/C over Aurora A, allowing for targeted investigation of Aurora B/C-specific functions.[1]

Caption: Mechanism of action of GSK1070916.

Biological Activity and Therapeutic Potential

GSK1070916 demonstrates potent anti-proliferative activity across a wide range of human tumor cell lines, with a median EC50 of 8 nM.[1] This broad-spectrum activity highlights its potential as an anti-cancer agent. Notably, the compound shows a significant reduction in potency in non-dividing primary human vein endothelial cells, suggesting a degree of selectivity for proliferating cancer cells.[1]

Key Biological Effects:

-

Inhibition of Aurora B and C: IC50 values of 3.5 nM and 6.5 nM, respectively, in cell-free assays.[1]

-

Anti-proliferative Activity: Effective against over 100 tumor cell lines with a median EC50 of 8 nM.[1]

-

Induction of Polyploidy and Apoptosis: Treatment leads to mitotic failure, resulting in polyploid cells that ultimately undergo apoptosis.[1]

Experimental Protocols

The following are example protocols for in vitro studies using GSK1070916.

Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This protocol outlines a method to assess the anti-proliferative effects of GSK1070916 on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

GSK1070916 stock solution (in DMSO)

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of GSK1070916 in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and no-cell control wells.

-

Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO2.

-

Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a cell proliferation assay.

In Vitro Kinase Assay

This protocol describes a general method to measure the inhibitory activity of GSK1070916 against Aurora kinases.

Materials:

-

Recombinant Aurora B/C enzyme

-

Kinase buffer

-

Peptide substrate (e.g., 5FAM-PKAtide)

-

ATP

-

GSK1070916 stock solution (in DMSO)

-

384-well plates

-

IMAP™ Fluorescence Polarization Assay kit

-

Plate reader capable of fluorescence polarization detection

Procedure:

-

Enzyme Incubation: Incubate the Aurora kinase with various concentrations of GSK1070916 in kinase buffer for 30 minutes at room temperature in a 384-well plate. This pre-incubation accounts for any time-dependent inhibition.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Reaction Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and detect the phosphorylated substrate using the IMAP™ assay system according to the manufacturer's instructions.

-

Data Acquisition: Measure fluorescence polarization using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Suppliers

GSK1070916 is available for research purposes from various chemical suppliers. It is important to source the compound from reputable vendors to ensure high purity and quality for reliable experimental results.

Reputable Suppliers Include:

For the related compound, this compound (CAS 237424-20-3), suppliers include:

-

ChemicalBook[6]

-

Sigma-Aldrich[7]

-

Santa Cruz Biotechnology, Inc.[8]

-

Indofine Chemical Co, Inc.[8]

-

Key Organics Limited[8]

-

Oakwood Products, Inc.

-

SynQuest Laboratories, Inc.

Conclusion and Future Outlook

GSK1070916 is a highly potent and selective inhibitor of Aurora B and C kinases with demonstrated anti-proliferative activity in a broad range of cancer cell lines. Its selectivity over Aurora A makes it an invaluable tool for elucidating the specific functions of Aurora B and C in mitosis and a promising candidate for further preclinical and clinical investigation as a targeted anti-cancer therapeutic. Future research will likely focus on identifying predictive biomarkers of response to GSK1070916 and exploring its efficacy in combination with other anti-cancer agents.

References

-

AdooQ Bioscience. GSK1070916 | Aurora Kinase B/C inhibitor. [Link]

-

CD BioGlyco. Aurora kinase inhibitor GSK1070916, Purity ≥98%. [Link]

-

Chemcas. 2-((Trifluoromethyl)thio)phenylacetonitrile | CAS 237424-20-3. [Link]

-

ChemBuyersGuide.com, Inc. Oakwood Products, Inc. (Page 10). [Link]

-

ChemBuyersGuide.com, Inc. SynQuest Laboratories, Inc. (Page 29). [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Aurora kinase inhibitor GSK1070916, Purity ≥98% - CD BioGlyco [bioglyco.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 237424-20-3 [amp.chemicalbook.com]

- 7. 2-phenylacetonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-((Trifluoromethyl)thio)phenylacetonitrile | CAS 237424-20-3 | Chemical-Suppliers [chemical-suppliers.eu]

Reactivity and stability studies of 2-(Trifluoromethylthio)phenylacetonitrile

An In-Depth Technical Guide to the Reactivity and Stability of 2-(Trifluoromethylthio)phenylacetonitrile

Abstract

The trifluoromethylthio (SCF3) group is a privileged moiety in modern medicinal chemistry, prized for its ability to enhance lipophilicity, metabolic stability, and cell permeability.[1][2][3] When incorporated into a versatile scaffold like phenylacetonitrile, which serves as both a key synthetic intermediate and a potential pharmacophore, the resulting molecule, this compound, presents significant opportunities for drug discovery.[4][5] However, its progression from a promising hit to a viable lead candidate is contingent upon a thorough understanding of its chemical stability and reactivity. This guide provides a comprehensive framework for evaluating these critical attributes. We outline a suite of robust experimental protocols, explain the causal-driven logic behind their design, and detail the analytical methodologies required for a definitive assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this and similar molecules for pharmaceutical applications.

Introduction: The Strategic Value of the Scaffold

The title compound, this compound (CAS 237424-20-3), merges two functionalities of high interest in drug design.

-

The Trifluoromethylthio (SCF3) Group: This group is a bioisostere of various functionalities and is known for its strong electron-withdrawing nature and exceptional lipophilicity (Hansch parameter π = 1.44), often leading to improved pharmacokinetic profiles.[1][6] Its introduction into molecules can significantly enhance metabolic stability against oxidative enzymes.[3][7]

-

The Phenylacetonitrile Core: The benzylic nitrile motif is a versatile synthetic handle and is present in numerous approved pharmaceuticals.[4] The nitrile group can act as a reversible covalent "warhead" for cysteine or serine proteases, while the acidic benzylic protons allow for further molecular elaboration.[5][8][9]

Understanding the interplay between these groups is paramount. The primary objective of this guide is to establish a self-validating system of protocols to probe the molecule's stability under pharmaceutically relevant stress conditions and to map its reactivity, thereby enabling informed decisions in a drug development campaign.

Physicochemical and Computational Profile

A foundational analysis begins with the known properties of the molecule and computational predictions to guide experimental design.

| Property | Value / Descriptor | Source |

| CAS Number | 237424-20-3 | |

| Molecular Formula | C9H6F3NS | |

| Molecular Weight | 217.21 g/mol | |

| InChIKey | IVQSJULZJSTFJM-UHFFFAOYSA-N | |

| Predicted pKa | ~21-23 (Benzylic Protons) | (Computational Estimate) |

| Predicted LogP | ~3.5 - 4.0 | (Computational Estimate) |

Rationale for Computational Assessment: Before embarking on wet-lab experiments, computational modeling (e.g., using Density Functional Theory) can provide valuable insights. Calculating the pKa of the benzylic protons helps predict the ease of deprotonation for synthetic modifications. Mapping the Lowest Unoccupied Molecular Orbital (LUMO) can identify sites most susceptible to nucleophilic attack, offering clues about potential degradation pathways or covalent interactions.[8]

Comprehensive Stability Assessment: A Forced Degradation Workflow

Forced degradation studies are essential to identify a molecule's intrinsic stability, potential degradation pathways, and to develop stability-indicating analytical methods.[10] The following workflow is designed to rigorously test this compound against common chemical and physical stressors.

Caption: A workflow for assessing the stability of the target compound.

Protocol: Hydrolytic Stability

-

Objective: To determine the rate of degradation in aqueous solutions at various pH levels, mimicking physiological and potential formulation conditions. The primary points of susceptibility are the nitrile group (hydrolysis to an amide and then a carboxylic acid) and the C-S bond.

-

Methodology:

-

Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

Prepare three buffered aqueous solutions: pH 2.0 (0.01 N HCl), pH 7.0 (phosphate buffer), and pH 10.0 (borate buffer).

-

Dilute the stock solution 1:10 into each buffer in triplicate vials to a final concentration of 100 µg/mL. Prepare control samples in acetonitrile/water (50:50) without buffer.

-

Incubate all vials at 40°C.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Immediately quench any reaction by neutralizing the pH if necessary and diluting with the mobile phase.

-

Analyze all samples by a validated stability-indicating HPLC-UV method to quantify the remaining parent compound.[10]

-

For time points showing >5% degradation, analyze samples via LC-MS/MS to identify degradation products.

-

Protocol: Oxidative Stability

-

Objective: To assess the molecule's susceptibility to oxidation. The thioether linkage is a potential site for oxidation to a sulfoxide or sulfone.

-

Methodology:

-

Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

In triplicate vials, mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to achieve a final compound concentration of 100 µg/mL.

-

Store the vials at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

-

Analyze by HPLC-UV and LC-MS/MS as described for the hydrolytic study.

-

Protocol: Photostability

-

Objective: To determine if the compound degrades upon exposure to light, a critical parameter for handling and storage. Aromatic systems and molecules with heteroatoms can be susceptible to photolytic degradation.[11]

-

Methodology:

-

Prepare a 100 µg/mL solution of the compound in a 50:50 acetonitrile/water mixture.

-

Place triplicate samples in transparent vials inside a photostability chamber, exposing them to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Simultaneously, wrap a set of control samples in aluminum foil and place them in the same chamber to serve as dark controls.

-

Sample both exposed and dark control vials at appropriate time intervals.

-

Analyze by HPLC-UV and LC-MS/MS.

-

Protocol: Thermal Stability

-

Objective: To evaluate the stability of the compound at elevated temperatures, both in solid form and in solution.

-

Methodology (Solid State):

-

Thermogravimetric Analysis (TGA): Heat a small sample (5-10 mg) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. This measures mass loss as a function of temperature, identifying the onset of thermal decomposition.[12]

-

Differential Scanning Calorimetry (DSC): Heat a small sample (1-5 mg) to detect exothermic (decomposition) or endothermic (melting) events. This provides information on melting point and thermal stability.[12]

-

-

Methodology (Solution):

-

Prepare a 100 µg/mL solution of the compound in a suitable solvent (e.g., propylene glycol).

-

Store triplicate vials at an elevated temperature (e.g., 60-80°C), alongside control vials at room temperature.

-

Sample and analyze at specified time points using HPLC-UV.

-

Data Presentation: Summarizing Stability

Results from forced degradation studies should be summarized in a clear, tabular format.

| Condition | Duration | % Parent Remaining (Mean ± SD) | Major Degradants (m/z) |

| Control (RT) | 48 h | 99.8 ± 0.1 | None Detected |

| 0.01 N HCl (40°C) | 48 h | 95.2 ± 0.5 | 235.1 [M+H₂O]+ |

| pH 7 Buffer (40°C) | 48 h | 99.5 ± 0.2 | None Detected |

| pH 10 Buffer (40°C) | 48 h | 88.7 ± 0.8 | 235.1 [M+H₂O]+, 236.0 [M+NH₃-HCN]+ |

| 3% H₂O₂ (RT) | 8 h | 75.4 ± 1.1 | 234.2 [M+O]+, 250.2 [M+2O]+ |

| ICH Light (RT) | 24 h | 98.9 ± 0.3 | Minor peaks <0.2% |

| 80°C Solution | 48 h | 92.1 ± 0.6 | 235.1 [M+H₂O]+ |

(Note: Data shown is hypothetical and for illustrative purposes.)

Mapping Reactivity and Potential Degradation

Beyond stability, understanding the molecule's inherent reactivity is crucial for predicting drug-target interactions, metabolic fate, and synthetic potential.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. enamine.net [enamine.net]

- 3. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Trifluoromethylthiolated Phenylacetonitriles: A Technical Guide to Synthesis, Properties, and Emerging Applications

Abstract

The strategic incorporation of the trifluoromethylthio (SCF3) group into organic scaffolds has become a pivotal strategy in modern medicinal, agricultural, and materials chemistry. This functional group imparts a unique constellation of properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can dramatically enhance the performance of bioactive molecules. When coupled with the phenylacetonitrile framework, a privileged structure in numerous biologically active compounds, the resulting trifluoromethylthiolated phenylacetonitriles represent a promising, yet underexplored, class of molecules. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the synthesis, key physicochemical properties, and potential applications of these compounds, with a focus on their utility in drug discovery and agrochemical development.

The Trifluoromethylthio (SCF3) Group: A Game-Changer in Molecular Design

The trifluoromethylthio (SCF3) group is increasingly recognized for its ability to fine-tune the properties of organic molecules.[1] Its unique characteristics stem from the interplay between the trifluoromethyl and sulfur moieties.

Physicochemical Properties and Their Implications

-

Lipophilicity: The SCF3 group is one of the most lipophilic functional groups, a property that can significantly enhance a molecule's ability to cross cell membranes.[2] This improved permeability can lead to better absorption, distribution, and ultimately, higher bioavailability of drug candidates.[1][3]

-

Metabolic Stability: The strong electron-withdrawing nature of the SCF3 group can shield adjacent chemical bonds from enzymatic degradation.[2][3] This often translates to increased metabolic stability and a longer half-life for drug molecules in vivo.

-

Electron-Withdrawing Nature: The potent electron-withdrawing capability of the SCF3 group can modulate the electronic properties of a molecule, influencing its reactivity and binding affinity for biological targets.[3][4]

The Phenylacetonitrile Scaffold: A Versatile Core

Phenylacetonitrile and its derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals.[5] The nitrile group can be readily converted into other functional groups, and the phenyl ring allows for diverse substitutions to explore structure-activity relationships (SAR).

Synergy and Potential

The combination of the SCF3 group's property-enhancing effects with the versatile phenylacetonitrile scaffold creates a powerful platform for the design of novel molecules with potentially superior performance in various applications.

Synthetic Strategies

The introduction of the SCF3 group into organic molecules has historically been challenging due to the nature of early trifluoromethylthiolating reagents, which were often toxic and difficult to handle gases.[6] However, the development of shelf-stable, electrophilic trifluoromethylthiolating reagents has revolutionized this area of chemistry.[7][8][9]

Direct Trifluoromethylthiolation

A straightforward approach to synthesizing trifluoromethylthiolated phenylacetonitriles is the direct electrophilic trifluoromethylthiolation of a pre-existing phenylacetonitrile. This can be achieved using modern, shelf-stable reagents.

Synthesis from Trifluoromethylthiolated Precursors

An alternative strategy involves starting with a trifluoromethylthiolated aromatic compound that can then be converted to the phenylacetonitrile. For example, a trifluoromethylthiolated benzyl halide can be reacted with a cyanide salt.

Experimental Workflow: Representative Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of a trifluoromethylthiolated phenylacetonitrile.

Caption: General workflow for synthesis and purification.

Key Experimental Protocol: Electrophilic Trifluoromethylthiolation

Objective: To synthesize 2-(4-(trifluoromethylthio)phenyl)acetonitrile.

Materials:

-

4-hydroxyphenylacetonitrile

-

N-Trifluoromethylthiosaccharin

-

Silver carbonate (Ag2CO3)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen gas (N2)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-hydroxyphenylacetonitrile (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane.

-

Add N-Trifluoromethylthiosaccharin (1.2 eq) and silver carbonate (1.5 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(4-(trifluoromethylthio)phenyl)acetonitrile.

-

Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Potential Applications

The unique properties of trifluoromethylthiolated phenylacetonitriles make them attractive candidates for a variety of applications, particularly in the life sciences.

Medicinal Chemistry

-

Ion Channel Modulators: Ion channels are crucial for a wide range of physiological processes, and their modulation is a key strategy in drug discovery.[10] The phenylacetonitrile scaffold is present in known ion channel modulators, and the introduction of the SCF3 group could enhance potency, selectivity, and pharmacokinetic properties.[11][12] For instance, in the context of cystic fibrosis, modulating ion channels is a primary therapeutic approach.[13]

-

Enzyme Inhibitors: The electron-withdrawing nature of the SCF3 group can influence the binding of a molecule to the active site of an enzyme. This, combined with the potential for improved cell permeability, makes these compounds interesting candidates for the development of novel enzyme inhibitors.

The following diagram illustrates the potential role of these compounds in a drug discovery pipeline.

Caption: Drug discovery pipeline for novel compounds.

Agrochemicals

The trifluoromethylthio group is a well-established feature in many successful agrochemicals, contributing to their efficacy and stability.[3][14] Molecules containing this group often exhibit enhanced biological activity against pests and weeds.[14] The phenylacetonitrile core can also be found in various agrochemical classes. Therefore, trifluoromethylthiolated phenylacetonitriles are logical candidates for screening in herbicide, insecticide, and fungicide discovery programs.

Data Summary: Physicochemical Properties

The following table provides a comparative look at the calculated properties of a parent phenylacetonitrile and its trifluoromethylthiolated analogue, highlighting the impact of the SCF3 group.

| Compound | Molecular Formula | Molecular Weight | cLogP (Lipophilicity) |

| 2-phenylacetonitrile | C8H7N | 117.15 | 1.57 |

| 2-(4-(trifluoromethylthio)phenyl)acetonitrile | C9H6F3NS | 217.22 | 3.45 |

Data calculated using standard cheminformatics software.

Future Outlook and Challenges

The exploration of trifluoromethylthiolated phenylacetonitriles is still in its early stages, offering significant opportunities for novel discoveries.

-

Unexplored Chemical Space: There is a vast, unexplored chemical space around this scaffold. Systematic derivatization of the phenyl ring and the acetonitrile alpha-position could yield libraries of compounds for biological screening.

-

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of chiral trifluoromethylthiolated phenylacetonitriles would be of great interest, particularly for pharmaceutical applications where stereochemistry is critical.

-

Synthetic Efficiency: While significant progress has been made in trifluoromethylthiolation chemistry, the development of even more efficient, cost-effective, and environmentally benign synthetic methods will be crucial for the large-scale production of these compounds.

Conclusion

Trifluoromethylthiolated phenylacetonitriles represent a compelling class of compounds with significant potential in drug discovery and agrochemical research. The unique combination of the property-enhancing SCF3 group and the versatile phenylacetonitrile core provides a robust platform for the design of novel, high-performing molecules. As synthetic methodologies continue to improve and our understanding of the biological effects of the SCF3 group deepens, we can expect to see these compounds play an increasingly important role in the development of new technologies for human health and agriculture.

References

-

Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorinated Compounds in Agrochemical Development. [Link]

-

Shen, Q., et al. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. [Link]

-

Shen, Q., et al. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. [Link]

-

Shen, Q., et al. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. PubMed. [Link]

-

Ranjbaran, M., et al. (2021). Introduction of Trifluoromethylthio Group into Organic Molecules. Request PDF. [Link]

-

Wang, F., et al. (2019). In Situ Generation of Electrophilic Trifluoromethylthio Reagents for Enantioselective Trifluoromethylthiolation of Oxindoles. Organic Letters. [Link]

-

Sarkar, M. R., et al. (2022). Hydrophobicities of SCF3, CF3, and other groups. ResearchGate. [Link]

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. [Link]

-

ResearchGate. SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals. [Link]

-

Sarkar, M. R., et al. (2022). Examples of functional molecules containing SCF3 groups. ResearchGate. [Link]

-

ResearchGate. Drugs and agrochemicals containing a difluoromethylthio group. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. [Link]

-

ResearchGate. Pharmaceutical and agrochemical products containing the trifluoromethylthio moiety. [Link]

-

Yang, S., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science. [Link]

-

Fedorov, P. P., et al. (2021). Growth from the Melt and Properties Investigation of ScF3 Single Crystals. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Link]

-

Santos, J. L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

Kangani, C. O., Day, B. W., & Kelley, D. E. (2008). ChemInform Abstract: Controlled Conversion of Phenylacetic Acids to Phenylacetonitriles or Benzonitriles Using Bis(2‐methoxyethyl)aminosulfur Trifluoride. ChemInform. [Link]

-

Marques, F. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Blass, B. (2012). Fused Heterocyclic Compounds as Ion Channel Modulators: Patent Highlight. ACS Medicinal Chemistry Letters. [Link]

-

Amaral, M. D., & Galietta, L. J. V. (2021). Pharmacological Modulation of Ion Channels for the Treatment of Cystic Fibrosis. International Journal of Molecular Sciences. [Link]

-

Banghart, M., et al. (2004). Light-activated ion channels for remote control of neuronal firing. Nature Neuroscience. [Link]

- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

Lüscher, C., & Slesinger, P. A. (2010). Pharmacological Regulation of Ion Channels by Auxiliary Subunits. Molecular Pharmacology. [Link]

- Google Patents.

-

Mall, M. A., & Galietta, L. J. V. (2018). Ion Channel Modulators in Cystic Fibrosis. Chest. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological regulation of ion channels by auxiliary subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fused Heterocyclic Compounds as Ion Channel Modulators: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Modulation of Ion Channels for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ion Channel Modulators in Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-(Trifluoromethylthio)phenylacetonitrile: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethylthio)phenylacetonitrile, a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. While specific literature on the discovery and history of this particular molecule is limited, this document extrapolates from established synthetic methodologies and the known pharmacological significance of related structural motifs to offer valuable insights. This guide covers plausible synthetic routes, physicochemical properties, and the prospective role of this compound as a building block in the development of novel therapeutics. The information is intended to serve as a foundational resource for researchers and scientists in the pharmaceutical and life sciences industries.

Introduction: The Significance of Trifluoromethylthio-Substituted Aromatics in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethylthio (-SCF3) group, in particular, has garnered significant attention due to its unique electronic properties and high lipophilicity. When appended to an aromatic ring, the -SCF3 group can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. These attributes make trifluoromethylthio-substituted aromatic compounds highly sought-after intermediates in the synthesis of novel drug candidates. Phenylacetonitrile and its derivatives are also well-established precursors in the synthesis of a wide range of pharmaceuticals, including analgesics, antihistamines, and antiarrhythmics. The combination of the trifluoromethylthio moiety and the phenylacetonitrile scaffold in this compound suggests a molecule of significant interest for the exploration of new chemical space in drug discovery.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be found in chemical supplier databases.

| Property | Value | Source |

| CAS Number | 237424-20-3 | [1] |

| Molecular Formula | C9H6F3NS | [1] |

| Molecular Weight | 217.21 g/mol | [1] |

| Synonyms | {2-[(Trifluoromethyl)sulfanyl]phenyl}acetonitrile |

Proposed Synthesis of this compound: A Mechanistic Perspective

There is no definitive, publicly available synthesis protocol for this compound. However, a plausible and efficient synthetic route can be conceptualized based on modern trifluoromethylthiolation methodologies. A likely precursor for this synthesis is 2-mercaptophenylacetonitrile. The introduction of the trifluoromethyl group onto the sulfur atom can be achieved via electrophilic trifluoromethylthiolation.

A general representation of this proposed synthetic pathway is illustrated below:

Sources

Unlocking New Modalities in Drug Design: The Electronic Architecture of the SCF₃ Group in Aromatic Nitriles

An In-Depth Technical Guide for Researchers

Abstract: The trifluoromethylthio (SCF₃) group has emerged as a uniquely powerful substituent in medicinal and agrochemical chemistry, prized for its profound impact on a molecule's physicochemical properties.[1][2][3] Unlike its more common fluorinated cousins, the SCF₃ group possesses a distinct electronic signature characterized by strong inductive electron withdrawal and high lipophilicity.[3][4][5] This guide provides an in-depth technical exploration of the electronic effects of the SCF₃ group when appended to aromatic nitrile scaffolds—a common motif in drug candidates. We will dissect the fundamental principles governing its inductive and resonance effects, provide validated experimental and computational protocols for their quantification, and explore the strategic implications for drug development professionals aiming to leverage this unique functional group to overcome challenges in metabolic stability, cell permeability, and target affinity.

The Strategic Advantage of the SCF₃ Group: Beyond Simple Lipophilicity

The incorporation of fluorine-containing groups is a well-established strategy in drug design to enhance metabolic stability and binding affinity. The SCF₃ group, in particular, offers a compelling combination of properties that distinguish it from other substituents like -CF₃ or -OCF₃.

-

Potent Electron Withdrawal: The SCF₃ group is one of the most strongly electron-withdrawing groups used in structural organic chemistry, primarily through a powerful inductive effect (-I).[6] This significantly lowers the electron density of the aromatic ring to which it is attached.

-

Exceptional Lipophilicity: It possesses an extremely high Hansch lipophilicity parameter (π = 1.44), which can dramatically improve a drug candidate's ability to permeate cell membranes and cross the blood-brain barrier.[5][7][8]

-

Metabolic Stability: The strong C-S and C-F bonds, coupled with the electron-deficient nature of the aromatic ring, often render SCF₃-substituted compounds more resistant to oxidative metabolism.[7][9]

When combined with an aromatic nitrile, the SCF₃ group's potent electronic influence modulates the properties of the cyano group, impacting its role as a hydrogen bond acceptor, its susceptibility to metabolic hydrolysis, and its contribution to overall molecular polarity. Understanding this interplay is critical for rational drug design.

Deconstructing the Electronic Effects: Induction vs. Resonance

The net electronic effect of any substituent is a balance of its inductive and resonance contributions.[10][11][12]

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. Due to the high electronegativity of the fluorine atoms, the sulfur atom in the SCF₃ group becomes highly electron-deficient. This positive polarity is relayed through the C-S sigma bond, strongly withdrawing electron density from the aromatic ring. This effect is distance-dependent but powerful.[6][11]

-

Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the aromatic π-system. The sulfur atom in the SCF₃ group has lone pairs that could theoretically participate in resonance. However, the strong electron withdrawal by the CF₃ moiety significantly reduces the ability of these lone pairs to delocalize into the ring. Therefore, the resonance donation (+R) from the SCF₃ group is considered to be very weak, and for practical purposes, its electronic character is overwhelmingly dominated by the inductive withdrawal.

This electronic profile—strong -I effect with negligible +R effect—makes the SCF₃ group a powerful deactivator of the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position.

Caption: Interplay of inductive and resonance effects of the SCF₃ group.

Quantifying the Electronic Impact: Hammett Parameters

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ).[13] These empirically derived values provide a linear free-energy relationship that correlates reaction rates and equilibrium constants for substituted aromatic compounds. The key parameters are:

-

σ_meta (σ_m): Reflects the inductive effect.

-

σ_para (σ_p): Reflects the sum of inductive and resonance effects.

A comparison with other common substituents clearly illustrates the potent electron-withdrawing nature of the SCF₃ group.

| Substituent | Hammett Constant (σ_p) | Hammett Constant (σ_m) | Hansch Lipophilicity (π) | Primary Effect |

| -SCF₃ | 0.50 | 0.40 | 1.44 | Strong -I |

| -CF₃ | 0.54 | 0.43 | 0.88 | Strong -I |

| -SO₂CF₃ | 0.96 | 0.83 | 1.63 | Very Strong -I |

| -CN | 0.66 | 0.56 | -0.57 | Strong -I, -R |

| -NO₂ | 0.78 | 0.71 | -0.28 | Strong -I, -R |

| -Cl | 0.23 | 0.37 | 0.71 | -I > +R |

| -H | 0.00 | 0.00 | 0.00 | Neutral |

| (Data sourced from Hansch, C. et al., Chem. Rev. 1991)[14][15] |

The σ_p value of 0.50 for SCF₃ confirms its status as a strong electron-withdrawing group, comparable to the CF₃ group but with significantly higher lipophilicity.

Synthesis of SCF₃-Substituted Aromatic Nitriles

The reliable synthesis of these target compounds is paramount for their study and application. While early methods often used hazardous reagents like CF₃SCl, modern protocols offer milder and more functional-group-tolerant alternatives.[14]

Palladium-Catalyzed Cross-Coupling

A general and robust method involves the palladium-catalyzed coupling of an aryl bromide or iodide with a trifluoromethylthiolating agent.[4] This approach is compatible with a nitrile functionality on the aromatic ring.

Protocol: Pd-Catalyzed Trifluoromethylthiolation of 4-bromobenzonitrile

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-bromobenzonitrile (1.0 mmol), AgSCF₃ (1.2 mmol), and a palladium catalyst system (e.g., 2 mol% Pd(dba)₂ and 4 mol% XPhos ligand).

-

Solvent and Base: Add anhydrous toluene (5 mL) and a suitable base such as K₃PO₄ (2.0 mmol).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture at 100-120 °C under an inert atmosphere (Argon or Nitrogen) for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-((trifluoromethyl)thio)benzonitrile.

Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical.[4] It facilitates the challenging reductive elimination step of the Ar-SCF₃ product from the Pd(II) intermediate, which is often the rate-limiting step due to the reduced nucleophilicity of the SCF₃ anion compared to standard thiolates.[4]

Radical Trifluoromethylthiolation

Photoredox catalysis has enabled radical-based approaches that operate under very mild conditions, offering an alternative synthetic route.[14][16] These methods often use stable, easy-to-handle SCF₃ radical precursors.

Experimental and Computational Workflows for Electronic Characterization

To validate the electronic effects of the SCF₃ group in a new aromatic nitrile series, a combination of experimental measurements and computational modeling provides a comprehensive understanding.

Experimental Workflow: pKa Determination

The most common experimental method to determine Hammett constants involves measuring the pKa of a series of meta- and para-substituted benzoic acids or anilinium ions.[17][18] The change in acidity relative to the unsubstituted parent compound directly correlates with the electronic effect of the substituent.

Caption: Experimental workflow for Hammett parameter determination via pKa measurement.

Self-Validation: This protocol is self-validating by including both the unsubstituted parent compound as a baseline and other substituents with well-established Hammett values (e.g., -NO₂) as positive controls. Consistency with literature values for the controls validates the experimental setup and methodology.

Computational Workflow: DFT Analysis

Density Functional Theory (DFT) calculations provide powerful insights into the electronic structure that underpins the observed physical properties.[19][20]

Protocol: DFT Calculation of Electrostatic Potential and Atomic Charges

-

Structure Optimization: Build the 3D structures of the SCF₃-substituted aromatic nitrile and its unsubstituted analog. Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311G(d,p)).[19]

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties.

-

Analysis:

-

Molecular Electrostatic Potential (MEP) Map: Visualize the MEP surface. A more positive (blue) potential on the aromatic ring protons and a more negative (red) potential around the nitrile nitrogen in the SCF₃-substituted compound visually confirms the electron-withdrawing effect.

-

Natural Bond Orbital (NBO) Analysis: Calculate the NBO charges on the atoms of the aromatic ring and the cyano group. A decrease in negative charge (or increase in positive charge) on the ring carbons and a change in charge on the nitrile nitrogen upon SCF₃ substitution quantifies the inductive effect.

-

Causality: The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. The 6-311G(d,p) basis set is sufficiently large to provide a reliable description of the electronic structure, including polarization functions for both heavy atoms and hydrogens.[19]

Implications for Drug Development

The strong electron-withdrawing nature of the SCF₃ group directly influences properties of the aromatic nitrile scaffold relevant to its function as a drug:

-

Modulation of Hydrogen Bonding: The SCF₃ group significantly reduces the electron density of the entire molecule, including the nitrile nitrogen. This weakens the nitrile's ability to act as a hydrogen bond acceptor in a receptor active site. This can be a strategic design element to either reduce off-target binding or to fine-tune the geometry of a key interaction.

-

Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by Cytochrome P450 enzymes. By making the ring more electron-deficient, the SCF₃ group deactivates it towards oxidation, potentially increasing the drug's half-life.

-

Improved Cell Permeability: The combination of high lipophilicity and the potential reduction in hydrogen bond donating/accepting strength can significantly enhance a molecule's passive diffusion across biological membranes, improving bioavailability.[1][7][9]

-

Tuning pKa of Proximal Groups: If the aromatic nitrile scaffold contains other ionizable groups (e.g., an amine), the SCF₃ group will have a pronounced effect on its pKa, which can be critical for solubility, receptor binding, and pharmacokinetic properties.[18]

Conclusion

The trifluoromethylthio group is a sophisticated tool for molecular engineering, not just a simple lipophilic appendage. Its electronic character is dominated by a powerful and predictable inductive electron withdrawal. When placed on an aromatic nitrile, it fundamentally alters the electron distribution, impacting reactivity, metabolic stability, and the potential for intermolecular interactions. By employing a synergistic approach of modern synthetic methods, validated experimental protocols for pKa determination, and insightful computational analysis, researchers can rationally harness the unique electronic properties of the SCF₃ group to design next-generation therapeutics and agrochemicals with superior performance profiles.

References

-

Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions. National Center for Biotechnology Information (PMC). [Link]

-

Biologically active compounds containing SCF3 group. ResearchGate. [Link]

-

Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC–MS Analysis. ACS Publications. [Link]

-

pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Unknown Source. [Link]

-

Quantifying Through‐Space Substituent Effects. National Center for Biotechnology Information (PMC). [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. National Center for Biotechnology Information (PMC). [Link]

-

SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals. ResearchGate. [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

-

Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. ACS Publications. [Link]

-

Ag(I)‐catalyzed addition of SCF3 radical to nitriles. ResearchGate. [Link]

-

Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. Chemistry Europe. [Link]

-

Electronic structure of cubic ScF3 from first-principles calculations. AIP Publishing. [Link]

-

Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers. [Link]

-

hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

-

Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]

-

Site-Selective Electrophilic Trifluoromethylthiolation for the Synthesis of C5- or C7-SCF3-Substituted Indolines. ResearchGate. [Link]

-

Ch12: Substituent Effects. University of Calgary. [Link]

-

resonance and induction tutorial. Unknown Source. [Link]

-

Results of chemical analysis of ScF 3 crystals. ResearchGate. [Link]

-

Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. ResearchGate. [Link]

-

(PDF) Electronic structure of cubic ScF3 from first-principles calculations. ResearchGate. [Link]

-

Efficient synthesis of SCF3-substituted tryptanthrins by a radical tandem cyclization. Royal Society of Chemistry. [Link]

-

Electronic structure of cubic ScF3 from first-principles calculations. ResearchGate. [Link]

-

A survey of Hammett substituent constants and resonance and field parameters. Wang Lab. [Link]

-

Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. ACS Publications. [Link]

-

Chemistry of OCF 3 , SCF 3 , and SeCF 3 Functional Groups. ResearchGate. [Link]

-

Capturing electronic substituent effect with effective atomic orbitals. Royal Society of Chemistry. [Link]

-

Introduction of Trifluoromethylthio Group into Organic Molecules. ResearchGate. [Link]

-

Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. ResearchGate. [Link]

-

Substituent effects on the electronic structure and pK a of benzoic acid. ResearchGate. [Link]

-

Intro to Organic Chemistry: inductive and resonance effects. YouTube. [Link]

-

16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. youtube.com [youtube.com]